Ethyl 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylate

Agrochemical Plant Protection Fungicide Resistance

Researchers requiring high-purity pyridyl-thiazole scaffolds for CNS-penetrant libraries or plant-resistance SAR often face inconsistent purity. This ≥98% ethyl ester (CAS 400776-22-9) resolves that: • XLogP3 of 4 & zero H-bond donors - ideal for membrane-permeable probe design. • Metabolically labile ester handle enabling prodrug strategies vs. the carboxylic acid analog (CAS 400776-23-0). • Documented analytical certification (HPLC, NMR, GC) supports chemoproteomic and cellular assay reproducibility. Sourced for immediate R&D dispatch.

Molecular Formula C11H8Cl2N2O2S
Molecular Weight 303.2 g/mol
Cat. No. B13660645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylate
Molecular FormulaC11H8Cl2N2O2S
Molecular Weight303.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)C2=CC(=NC(=C2)Cl)Cl
InChIInChI=1S/C11H8Cl2N2O2S/c1-2-17-11(16)7-5-18-10(14-7)6-3-8(12)15-9(13)4-6/h3-5H,2H2,1H3
InChIKeyLXAYUEVMLBAANN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity, Purity, and Physicochemical Baseline


Ethyl 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylate (CAS 400776-22-9) is a heterocyclic small molecule with the molecular formula C₁₁H₈Cl₂N₂O₂S and a molecular weight of 303.2 g/mol. It features a thiazole ring substituted with an ethyl ester at the 4-position and a 2,6-dichloropyridin-4-yl group at the 2-position [1]. This compound is primarily utilized as a high-purity synthetic building block in medicinal chemistry and agrochemical research, with commercially available batches routinely certified at ≥98% purity (HPLC, NMR, GC) . Its computed physicochemical properties, including a XLogP3 of 4, zero hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area of 80.3 Ų, define its lipophilic character and molecular recognition potential [1].

Workflow
Medchem & agrochemical SAR building block
Selection
High-purity ester scaffold with zero H-bond donors
Use Context
Certified QC documentation (NMR, HPLC, GC)

Why Structural Analogs Cannot Be Assumed Interchangeable


Although many thiazole and dichloropyridine derivatives share superficial structural motifs, their functional performance in specific applications can diverge significantly. For instance, the pyridyl-thiazole class to which this compound belongs has been explicitly shown to offer a different efficacy profile in generating plant resistance against phytopathogenic microorganisms compared to simple 2,6-dichloropyridine-4-carboxylic acid or its methyl ester, with the pyridyl-thiazoles described as more suitable for this purpose [1]. Furthermore, substitution of the ethyl ester for a free carboxylic acid (CAS 400776-23-0) or other ester congeners directly alters the compound's hydrogen bond donor count, lipophilicity, and susceptibility to hydrolysis, fundamentally changing its pharmacokinetic or reactivity profile. Direct experimental confirmation is therefore essential before any analog can be considered a reliable substitute. The quantitative evidence below details where verifiable differentiation exists.

Plant resistance induction suitability may differ from simple 2,6-dichloropyridine-4-carboxylic acid derivatives; class-level advantage was observed for pyridyl-thiazoles, not for all analogs.
Ester-to-acid interchange alters hydrogen bond donor count and lipophilicity (approx. 30-fold logP shift), which may change membrane permeability and assay outcome.

Quantitative Differentiation Evidence vs. Closest Analogs


Plant Resistance Induction: Pyridyl-Thiazole Class Advantage

According to the patent disclosure, the new pyridyl-thiazoles—a structural class that encompasses ethyl 2-(2,6-dichloropyridin-4-yl)thiazole-4-carboxylate—are 'more suitable for generating resistance in plants against attack by phytopathogenic microorganisms' than the previously known active compounds 2,6-dichloropyridine-4-carboxylic acid, methyl 2,6-dichloropyridine-4-carboxylate, and α-(4-chlorophenyl)-benzyl 2,6-dichloropyridine-4-carboxylate [1]. The prior art compounds suffer from insufficient action at low application rates and lack direct fungicidal potency. While exact percentage improvements or EC₅₀ values for the target compound are not explicitly disclosed for individual species, the class-wide finding establishes a clear hierarchy of utility for resistance induction.

Plant resistance induction
Class-level
Pyridyl-thiazoles 'more suitable' than prior art compounds [1]
Supports prioritization in SAR inducer screening
Quantitative pathogen data not disclosed; class-wide inference
Agrochemical Plant Protection Fungicide Resistance

Lipophilicity and H-Bond Donor Profile vs. Acid Analog

Computed molecular properties from PubChem reveal a significant physicochemical divergence between the ethyl ester target compound and its direct acid hydrolysis product. The target compound (CID 18772052) has a XLogP3 of 4 and zero hydrogen bond donors, consistent with its ester functionality [1]. In contrast, the free carboxylic acid analog 2-(2,6-dichloropyridin-4-yl)thiazole-4-carboxylic acid (CID 18772053) possesses a single hydrogen bond donor from its carboxylic acid group, resulting in a notably lower predicted XLogP3 of approximately 2.5 [2]. The difference of 1.5 log units corresponds to a roughly 30-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, solubility, and pharmacokinetic behavior.

Lipophilicity vs. acid analog
Reported
Δ XLogP3 ≈ 1.5 (≈30-fold partition difference) [1][2]
Guides assay selection based on lipophilicity needs
Computed values; experimental validation recommended
Medicinal Chemistry Physicochemical Property Drug Design

Certified Purity with Batch-Specific QC Documentation

The compound is supplied by Bidepharm with a standard purity specification of ≥98%, supported by batch-specific analytical documentation including NMR, HPLC, and GC . This contrasts with many in-class thiazole building blocks where only nominal or unspecified purity levels are provided. The availability of rigorous, multi-method purity certification reduces the risk of bioactive impurities confounding biological assay results and ensures reproducibility in sensitive applications such as kinase profiling or cellular SAR studies.

Certified purity
Specification review
≥98% with NMR, HPLC, GC per batch
Supports reproducible biological assay results
Batch-specific QC documentation available from supplier
Chemical Procurement Quality Control Reproducibility

Recommended Research & Procurement Scenarios


Agrochemical SAR Inducer Lead Discovery

Based on the class-level efficacy advantage of pyridyl-thiazoles over simpler 2,6-dichloropyridine-4-carboxylic acid derivatives in generating plant resistance [1], this compound is a suitable starting scaffold for agrochemical programs seeking novel SAR inducers. Procurement of the certified high-purity ethyl ester allows for immediate biological evaluation in resistance induction assays against crop pathogens such as Phytophthora infestans or Erysiphe graminis.

Hit-to-Lead Optimization: Lipophilic Thiazole Ester Scaffold

The favorable XLogP3 of 4 and absence of hydrogen bond donors [1] make this compound a promising core for CNS-penetrant or membrane-permeable lead series. Its ethyl ester functionality offers a metabolically labile handle for prodrug strategies, differentiating it from the less lipophilic carboxylic acid analog. Synthetic elaboration at the ester and pyridine positions can be systematically explored for target engagement.

Chemical Biology Probe Development with High Purity

In projects where trace impurities can confound chemoproteomic or cellular target identification, the ≥98% purity specification backed by NMR, HPLC, and GC documentation provides a critical quality assurance advantage over less thoroughly characterized analogs. This compound can serve as a reliable scaffold for the synthesis of affinity probes or photoaffinity labeling reagents.

Application
Selection Property
Validation Focus
Agrochemical SAR inducer screening
Pyridyl-thiazole class advantage
Resistance induction assay outcome
CNS-penetrant hit-to-lead design
High lipophilicity ester scaffold
Membrane permeability in cell-based models
Chemical probe synthesis
Certified purity with multi-method QC
Purity-dependent chemoproteomic readouts
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